2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a mouthful, but its structure is fascinating. Let’s break it down:
Name: 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
IUPAC Name: (Z)-N-(3-ethoxypropyl)-3-[(furan-2-ylmethyl)thio]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1H-pyrido[1,2-a]pyrimidin-4-one
This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-ones and contains a thiazolidinone ring, a pyrimidine ring, and a furan moiety. It’s a hybrid of various functional groups, making it intriguing for both synthetic chemists and researchers.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The thiazolidinone ring can undergo oxidation to form a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.
Common Reagents: Thionyl chloride, hydrazine, and various reducing agents.
Major Products: The reduced form (alcohol) and various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors due to its diverse functional groups.
Pathways: Further studies needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other pyrido[1,2-a]pyrimidin-4-ones, thiazolidinone derivatives.
Uniqueness: Its combination of furan, thiazolidinone, and pyrimidine sets it apart.
Properties
Molecular Formula |
C22H22N4O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22N4O4S2/c1-2-29-11-6-9-23-19-16(20(27)25-10-4-3-8-18(25)24-19)13-17-21(28)26(22(31)32-17)14-15-7-5-12-30-15/h3-5,7-8,10,12-13,23H,2,6,9,11,14H2,1H3/b17-13- |
InChI Key |
OHBMMXHZMGHBIA-LGMDPLHJSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Origin of Product |
United States |
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